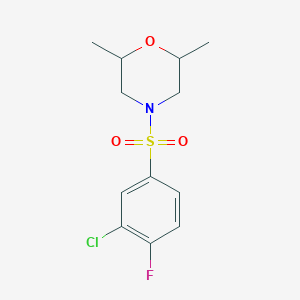

4-((3-Chloro-4-fluorophenyl)sulfonyl)-2,6-dimethylmorpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-((3-Chloro-4-fluorophenyl)sulfonyl)-2,6-dimethylmorpholine” is a morpholine derivative. Morpholine is a common chemical structure found in many pharmaceuticals and research compounds. The presence of the sulfonyl group and the halogenated phenyl group could suggest that this compound may have potential as a pharmaceutical or research chemical .

Molecular Structure Analysis

The molecular structure of this compound would include a six-membered morpholine ring, which contains a nitrogen and an oxygen atom. Attached to this ring would be a sulfonyl group (SO2), which is in turn attached to a phenyl ring with chlorine and fluorine substituents .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the sulfonyl group and the halogenated phenyl group would likely make it relatively polar, which could affect properties such as solubility .Scientific Research Applications

Antimicrobial Activity

One notable application of compounds related to 4-((3-Chloro-4-fluorophenyl)sulfonyl)-2,6-dimethylmorpholine is in the realm of antimicrobial activity. For instance, the precursor compound 3-fluoro-4-morpholinoaniline, related to the chemical , has been utilized in the synthesis of new sulfonamides and carbamates showing potent antimicrobial properties. These derivatives have exhibited promising activity against various bacteria and fungi, with some compounds showing significant potency in minimal inhibitory concentration (MIC) tests. This research underscores the potential of such compounds in developing new antimicrobial agents (Janakiramudu et al., 2017).

Materials Science

In materials science, compounds structurally related to this compound have been used to create sulfonated block copolymers for fuel-cell applications. These copolymers exhibit high proton conductivity and mechanical properties, indicating their potential utility in fuel-cell technology (Bae, Miyatake, & Watanabe, 2009).

Chemical Synthesis Methodologies

Furthermore, these compounds have played a crucial role in the development of novel chemical synthesis methodologies. For example, research has demonstrated the utility of sulfonamide and carbamate derivatives in synthesizing compounds with enhanced antimicrobial activity. These findings provide valuable insights into the design of new chemical entities with potential therapeutic applications (Oliveira et al., 2015).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

4-(3-chloro-4-fluorophenyl)sulfonyl-2,6-dimethylmorpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClFNO3S/c1-8-6-15(7-9(2)18-8)19(16,17)10-3-4-12(14)11(13)5-10/h3-5,8-9H,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOZYRZNCGGWASF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)S(=O)(=O)C2=CC(=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClFNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-Amino-2-oxoethyl)-3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2944771.png)

![2-Chloro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)-[2-(trifluoromethoxy)phenyl]methyl]propanamide](/img/structure/B2944772.png)

![Methyl 2-amino-2-[3-(2,6-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2944774.png)

![1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[5-(5-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]ethanone](/img/structure/B2944775.png)

![Ethyl 5-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2944776.png)

![5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride](/img/structure/B2944778.png)

![3-[(5-Bromopyrimidin-2-yl)oxymethyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2944779.png)

![3-[3-[(3-Bromophenyl)methyl-methylamino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2944781.png)

![tert-butyl 4-(4-nitrophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B2944787.png)

![6-(Chloromethyl)bicyclo[3.1.0]hexane](/img/structure/B2944789.png)

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-(trifluoromethyl)benzamide](/img/structure/B2944790.png)

![3-[(2-Chloropyridin-4-yl)methyl-(1-oxo-2H-isoquinolin-7-yl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2944794.png)